molecular formula C6H4N2O3 B1344993 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione CAS No. 1011398-51-8

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione

Cat. No.: B1344993
CAS No.: 1011398-51-8
M. Wt: 152.11 g/mol
InChI Key: MSLWZIKMVUGNID-UHFFFAOYSA-N
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Description

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is a heterocyclic compound with the molecular formula C6H4N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with suitable reagents to form the desired product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is unique due to its specific combination of a furan and pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylfuro[3,4-c]pyrazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c1-8-4-3(2-7-8)5(9)11-6(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLWZIKMVUGNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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